molecular formula C13H11NO4 B2642603 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255782-26-3

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No. B2642603
CAS RN: 1255782-26-3
M. Wt: 245.234
InChI Key: XMKURTXOEVZJRA-UHFFFAOYSA-N
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Description

The compound “9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Aged samples, especially if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. Quinolines can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Methods : A study by Yang et al. (2013) discusses a method for synthesizing derivatives of compounds similar to 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, highlighting an efficient process useful for creating libraries of quinoline and related azaheterocycles (Yang et al., 2013).

Biological Activities and Potential Applications

  • Anticancer Properties : Metwally et al. (2013) explored the role of methoxy substitution in enhancing the anticancer activities of pyrimido[4,5-c]quinolin-1(2H)-one derivatives. This research indicates the potential of such compounds, including those with 9-methoxy substitution, in controlling metastatic breast cancers (Metwally et al., 2013).
  • Antimalarial and Antifungal Activities : Research by Kornsakulkarn et al. (2010) found that compounds including 9-methoxystrobilurin B and G exhibited antimalarial, antifungal, and cytotoxic activities, suggesting potential therapeutic applications for related compounds (Kornsakulkarn et al., 2010).

Chemical Properties and Reactions

  • Photoaddition Reactions : A study by Suginome et al. (1991) on furo[3,2-c]quinolin-4(5H)-ones, which can carry methoxyl groups like 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, outlines a one-step procedure involving [2+3] photoaddition, highlighting the chemical reactivity and potential applications in photodynamic therapy or photochemistry (Suginome et al., 1991).

Imaging and Diagnostics

  • Radiotracer Development : Moran et al. (2012) discussed the development of quinolines, including those with methoxy substitutions, as radiotracers for imaging GABA receptors in the central nervous system. This suggests potential applications in neuroimaging and diagnostics (Moran et al., 2012).

properties

IUPAC Name

9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKURTXOEVZJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

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